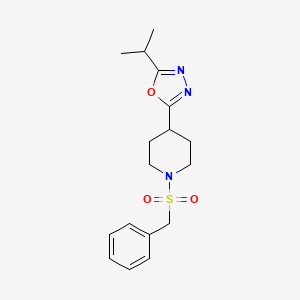

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzylsulfonyl group and an oxadiazole ring, which contribute to its distinctive chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting piperidine with benzylsulfonyl chloride under basic conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate.

-

Cyclization to Form Oxadiazole Ring: : The next step involves the formation of the oxadiazole ring. This can be done by reacting the piperidine intermediate with an appropriate hydrazide, followed by cyclization under acidic or basic conditions. Common reagents for this step include acetic acid or sulfuric acid.

-

Final Assembly: : The final step involves the introduction of the isopropyl group to the oxadiazole ring. This can be achieved through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and efficiency. This often involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and improve safety.

Catalysis: Employing catalysts to lower activation energies and increase reaction efficiency.

Purification: Implementing advanced purification techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Acetic acid, sulfuric acid.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Sulfides: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as signal transduction pathways, by binding to key components and altering their function.

Comparación Con Compuestos Similares

Similar Compounds

2-(1-(Benzylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of an isopropyl group, potentially altering its chemical properties.

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-oxadiazole: Features an ethyl group, which may influence its steric and electronic characteristics.

Uniqueness

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the isopropyl group may enhance its lipophilicity and influence its interaction with biological targets.

Actividad Biológica

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole, often referred to as compound L1, is a synthetic organic compound notable for its diverse biological activities. This compound features a unique structure that includes a 1,3,4-oxadiazole ring, a benzylsulfonyl group, and a piperidine moiety. The integration of these elements enhances its potential therapeutic efficacy across various applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N3O3S with a molecular weight of 349.4 g/mol. The structural features are summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C17H23N3O3S |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 1209346-21-3 |

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates substantial antibacterial effects against various strains of bacteria. For instance, derivatives of oxadiazoles have been noted for their ability to inhibit the growth of Mycobacterium bovis and other pathogenic bacteria .

Antitumor Activity

The antitumor potential of this compound has been explored in several studies. It has been found to interact with the Hedgehog (Hh) signaling pathway by inhibiting the SMO protein, which is crucial for tumor growth in certain cancers. In laboratory settings, this compound has shown efficacy in reducing tumor growth in mouse models of medulloblastoma .

In a comparative study involving various oxadiazole derivatives against cancer cell lines such as MCF-7 and A549, this compound exhibited IC50 values indicating potent cytotoxicity .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Proteins : It binds to specific proteins involved in critical signaling pathways like the Hedgehog pathway.

- Cellular Effects : The compound influences cell viability and proliferation through modulation of apoptotic pathways .

Study on Cytotoxicity

A study conducted on various oxadiazole derivatives demonstrated that compound L1 increased cell viability at lower concentrations but showed significant cytotoxic effects at higher doses (100 µM) over a 24-hour culture period. This dual effect underscores the importance of dosage in therapeutic applications .

Antimicrobial Studies

In antimicrobial assessments, compounds similar to L1 exhibited activity against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness based on structural modifications within the oxadiazole framework .

Comparative Analysis with Similar Compounds

| Compound | Structural Features | Notable Activities |

|---|---|---|

| 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-oxadiazole | Methyl group instead of isopropyl | Altered reactivity and activity |

| 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-oxadiazole | Ethyl group | Differences in lipophilicity |

Propiedades

IUPAC Name |

2-(1-benzylsulfonylpiperidin-4-yl)-5-propan-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-13(2)16-18-19-17(23-16)15-8-10-20(11-9-15)24(21,22)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSABMOEVOPGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.